1,4-diazepan-5-one acetate 1,4-diazepan-5-one acetate
Brand Name: Vulcanchem
CAS No.: 190900-20-0
VCID: VC8411823
InChI: InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4)
SMILES: CC(=O)O.C1CNCCNC1=O
Molecular Formula: C7H14N2O3
Molecular Weight: 174.2 g/mol

1,4-diazepan-5-one acetate

CAS No.: 190900-20-0

Cat. No.: VC8411823

Molecular Formula: C7H14N2O3

Molecular Weight: 174.2 g/mol

* For research use only. Not for human or veterinary use.

1,4-diazepan-5-one acetate - 190900-20-0

Specification

CAS No. 190900-20-0
Molecular Formula C7H14N2O3
Molecular Weight 174.2 g/mol
IUPAC Name acetic acid;1,4-diazepan-5-one
Standard InChI InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4)
Standard InChI Key WDCHTLQVOSCJSJ-UHFFFAOYSA-N
SMILES CC(=O)O.C1CNCCNC1=O
Canonical SMILES CC(=O)O.C1CNCCNC1=O

Introduction

Chemical Identification and Nomenclature

1,4-Diazepan-5-one acetate is systematically named as the acetic acid salt of 1,4-diazepan-5-one, a seven-membered ring system containing two nitrogen atoms and one ketone group . The base compound, 1,4-diazepan-5-one (CAS 34376-54-0), is also known as homopiperazin-5-one, reflecting its structural similarity to piperazine derivatives . The acetate form arises from the protonation of the secondary amine group in the diazepanone ring by acetic acid, yielding a molecular formula of C₅H₁₀N₂O·C₂H₄O₂ .

Key identifiers include:

  • Synonyms: 1,4-Diazepan-5-one acetate, acetic acid homopiperazin-5-one salt .

  • CAS Registry: 34376-54-0 (base compound), with the acetate form often referenced under proprietary identifiers .

  • InChI Key: Computed as InChI=1S/C5H10N2O.C2H4O2/c8-5-1-2-6-3-4-7-5;1-2(3)4/h6H,1-4H2,(H,7,8);1H3,(H,3,4) .

Physicochemical Properties

The acetate derivative inherits and modifies the base compound’s properties:

PropertyValue (Base Compound)Inferred for Acetate
Molecular Weight114.15 g/mol190.24 g/mol
Density1.012 g/cm³~1.1 g/cm³ (predicted)
Melting Point65–68°CLikely lower due to salt form
Boiling Point308.8°CDecomposes before boiling
SolubilitySlight in waterEnhanced in polar solvents
pKa16.21Governed by acetic acid (4.76)

The acetate’s increased molecular weight and polarity compared to the base compound suggest improved solubility in aqueous media, a critical factor in pharmaceutical formulations .

Synthesis and Production

While detailed synthetic protocols for the acetate remain proprietary, general approaches for analogous salts involve acid-base reactions between 1,4-diazepan-5-one and acetic acid under controlled conditions. The base compound is synthesized via cyclization reactions of linear diamines or through microwave-assisted methods using heterogeneous catalysts . Industrial-scale production likely employs continuous flow platforms to enhance yield and purity, as observed in related diazepanone derivatives .

Chemical Reactions and Reactivity

The compound’s reactivity centers on its ketone and secondary amine functionalities:

  • Ketone Reactivity: Undergoes nucleophilic additions (e.g., Grignard reactions) and reductions to form secondary alcohols or amines .

  • Amine Reactivity: Participates in alkylation, acylation, and Schiff base formation, with the acetate group acting as a leaving group in substitution reactions .

  • Salt-Specific Behavior: The acetate counterion may dissociate in solution, enabling the free base to interact with biological targets or metal ions .

Applications in Scientific Research

1,4-Diazepan-5-one acetate serves multiple roles across disciplines:

  • Catalysis: As a ligand in transition metal complexes for asymmetric synthesis .

  • Pharmaceutical Intermediates: Precursor to β-lactams and β-amino acids via ring-opening reactions .

  • Enzyme Inhibition: Preliminary studies suggest activity against monoamine oxidase (MAO) and acetylcholinesterase, though mechanistic details require validation .

Comparative Analysis with Related Compounds

CompoundKey DifferencesApplications
1,4-Diazepan-5-one HClHigher water solubilityBiochemical assays
1-Methyl-1,4-diazepan-5-oneEnhanced lipophilicityCNS drug candidates
2,7-Diaryl-diazepanonesAntibacterial activityAntimicrobial research

The acetate’s balance of solubility and stability positions it as a versatile intermediate in medicinal chemistry .

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